molecular formula C7H15NO B13533926 4-Amino-2,2-dimethylpentan-3-one

4-Amino-2,2-dimethylpentan-3-one

Cat. No.: B13533926
M. Wt: 129.20 g/mol
InChI Key: KIRDOBGZMYZADK-UHFFFAOYSA-N
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Description

4-Amino-2,2-dimethylpentan-3-one is an organic compound with the molecular formula C7H15NO. It is a primary amine and a ketone, characterized by the presence of an amino group (-NH2) and a ketone group (C=O) on a branched carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,2-dimethylpentan-3-one can be achieved through several methods. One common approach involves the reaction of 4-amino-2,2-dimethylpentan-3-ol with an oxidizing agent to form the desired ketone. Another method includes the reductive amination of 2,2-dimethylpentan-3-one with ammonia or an amine source under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The choice of catalysts, solvents, and reaction parameters is crucial to maximize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,2-dimethylpentan-3-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro compounds or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro compounds or carboxylic acids.

    Reduction: Formation of 4-amino-2,2-dimethylpentan-3-ol.

    Substitution: Formation of N-substituted amines.

Scientific Research Applications

4-Amino-2,2-dimethylpentan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Amino-2,2-dimethylpentan-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpentan-3-amine: A primary amine with a similar structure but without the ketone group.

    2,2-Dimethylpentan-3-one: A ketone with a similar structure but without the amino group.

    4-Amino-2,2-dimethylbutan-3-one: A compound with a similar structure but a shorter carbon chain.

Uniqueness

4-Amino-2,2-dimethylpentan-3-one is unique due to the presence of both an amino group and a ketone group on a branched carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

4-amino-2,2-dimethylpentan-3-one

InChI

InChI=1S/C7H15NO/c1-5(8)6(9)7(2,3)4/h5H,8H2,1-4H3

InChI Key

KIRDOBGZMYZADK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C(C)(C)C)N

Origin of Product

United States

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